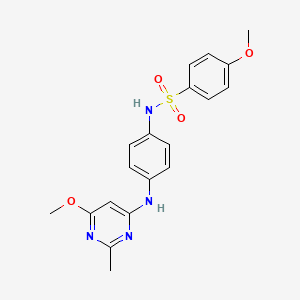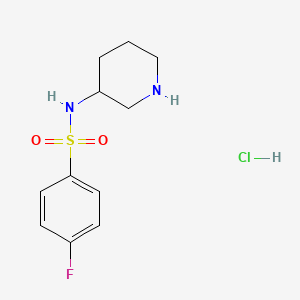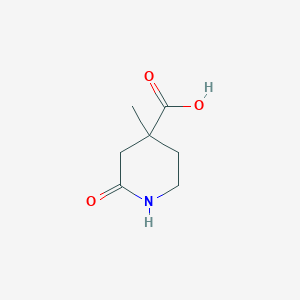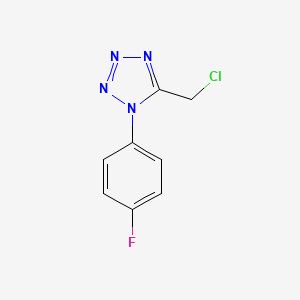![molecular formula C25H17F5N2O4 B2967882 3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 319928-19-3](/img/structure/B2967882.png)
3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H17F5N2O4 and its molecular weight is 504.413. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Electronics Applications
Photoluminescence and Electronic Applications : A study by Beyerlein and Tieke (2000) explores the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which exhibit strong photoluminescence and good photochemical stability. These polymers are deemed suitable for electronic applications due to their solubility, processability into thin films, and photophysical properties (Beyerlein & Tieke, 2000).
Electrochemical Polymerisation and Optical Properties : Another study by Zhang et al. (2009) investigates the electrochemical polymerisation of DPP derivatives. The research highlights how the substitution pattern on the DPP chromophore influences the optical and electronic properties of the resulting polymers. This work underscores the potential of DPP derivatives in developing materials with tailored electronic properties (Zhang, Tieke, Forgie, & Skabara, 2009).
Potential Anti-Cancer Therapeutics
- Anti-Cancer Mechanisms : Kuznietsova et al. (2019) discuss the synthesis of pyrrole derivatives as inhibitors of protein kinases involved in cancer progression. Their study elucidates the mechanisms through which these derivatives interact with cellular targets, highlighting their potential as anti-cancer therapeutics. The derivatives' ability to induce apoptosis in cancer cells and their antioxidant properties in inflamed tissues are particularly noted, suggesting a multi-faceted approach to cancer therapy (Kuznietsova et al., 2019).
Organic Optoelectronic Materials
- Organic Solar Cells : Gupta et al. (2017) introduce a small molecular non-fullerene electron acceptor based on diketopyrrolopyrrole, demonstrating its use in organic solar cells. The acceptor shows high optical absorption, good solubility, thermal stability, and encouraging efficiency when paired with poly(3-hexylthiophene). This work opens new avenues for developing high-performance organic photovoltaic materials (Gupta et al., 2017).
Synthesis and Structural Studies
- Synthesis and Evaluation as Anti-Stress Agents : A study by Badru, Anand, and Singh (2012) reports on the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives and their evaluation as anti-stress agents. The derivatives showed promising results in alleviating stress-induced behavioral alterations in animal models, suggesting their potential as lead molecules for developing new anti-stress medications (Badru, Anand, & Singh, 2012).
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups . This could suggest that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with trifluoromethyl groups are often involved in the synthesis of biologically active molecules .
Propiedades
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O4/c26-24(27)35-16-12-10-14(11-13-16)20-19-21(36-32(20)15-6-2-1-3-7-15)23(34)31(22(19)33)18-9-5-4-8-17(18)25(28,29)30/h1-13,19-21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRWYUMQGDPBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



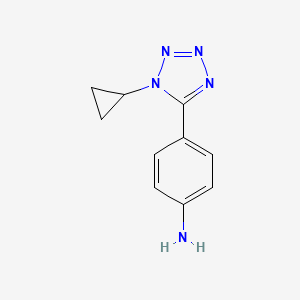
![1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B2967805.png)
![N-(2,4-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2967808.png)
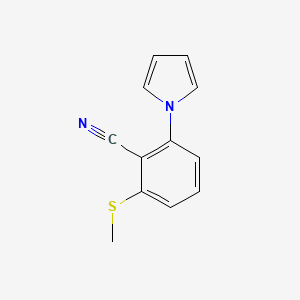

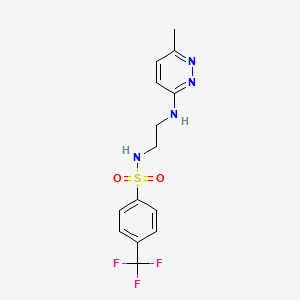
![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)
